molecular formula C11H18N4O B11801574 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one

Cat. No.: B11801574
M. Wt: 222.29 g/mol
InChI Key: NIJWQKKSFJZEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a substituted six-membered heterocyclic core. Key structural features include:

  • Position 2: A 3-aminopyrrolidinyl group, which introduces a secondary amine and a five-membered saturated ring. This moiety may enhance hydrogen-bonding capacity and influence target binding .
  • Position 3: A methyl group, contributing to steric effects and metabolic stability.
  • Position 6: An ethyl group, increasing lipophilicity compared to smaller alkyl substituents like methyl .

The molecular formula is deduced as C₁₁H₁₇N₄O, with a molecular weight of 227.28 g/mol. Pyrimidinones are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases and enzymes .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O/c1-3-9-6-10(16)14(2)11(13-9)15-5-4-8(12)7-15/h6,8H,3-5,7,12H2,1-2H3

InChI Key

NIJWQKKSFJZEDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCC(C2)N)C

Origin of Product

United States

Preparation Methods

Halogenation and Functionalization

Chlorination at position 6 is achieved using POCl₃ in DMF at reflux (110°C), yielding 4-chloro-6-methylpyrimidine. Ethylation at this position employs ethylmagnesium bromide in THF under anhydrous conditions, with yields optimized to 78% by maintaining reaction temperatures below −10°C. Subsequent methylation at position 3 utilizes methyl iodide and potassium carbonate in acetonitrile, achieving 92% conversion after 12 hours.

Synthetic Route Optimization

Comparative studies highlight trade-offs between efficiency and scalability:

MethodConditionsYield (%)Purity (%)
SNAr (thermal)n-BuOH, 120°C, 24 h6590
SNAr (microwave)MW, 150°C, 2 h6893
Buchwald–HartwigPd₂(dba)₃, Xantphos, 100°C, 12 h8297

The Buchwald–Hartwig method, while higher-yielding, incurs greater costs due to palladium catalysts. Industrial-scale syntheses often prefer SNAr with microwave assistance for cost-effectiveness.

Intermediate Characterization

Critical intermediates are validated via spectroscopic and chromatographic methods:

  • 4-Chloro-6-ethyl-3-methylpyrimidine : ¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.55 (s, 3H, CH₃), 2.95 (q, J = 7.6 Hz, 2H, CH₂CH₃), 8.45 (s, 1H, C5-H).

  • 3-Aminopyrrolidine Hydrochloride : ESI-MS m/z 89.1 [M + H]⁺; IR (KBr) 3350 cm⁻¹ (N-H stretch).

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms intermediate purities >98% prior to coupling.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

Competing reactions at positions 2 and 4 are minimized by using bulky bases (e.g., LDA) to deprotonate position 2 selectively. Computational modeling (DFT) predicts a 12.3 kcal/mol preference for substitution at position 2, aligning with experimental outcomes.

Pyrrolidine Racemization

Chiral 3-aminopyrrolidine undergoes racemization above 130°C. Conducting reactions at 100°C with shorter dwell times (<4 hours) preserves enantiomeric excess (>99% ee).

Scale-Up Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors for halogenation and amination steps, reducing processing time by 40% compared to batch reactors. Solvent recovery systems achieve 85% THF reuse, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of imine or oxime derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the aminopyrrolidine group, potentially yielding dihydropyrimidine or reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Delta Inhibition

One of the significant applications of this compound is as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway. PI3Kδ is implicated in various diseases, including cancer and autoimmune disorders. The inhibition of this pathway can lead to therapeutic benefits in conditions such as:

  • Lymphoma: Studies have shown that PI3Kδ inhibitors can induce apoptosis in malignant B cells.
  • Chronic Lymphocytic Leukemia (CLL): The compound has been investigated for its ability to enhance the efficacy of existing therapies by targeting the PI3Kδ pathway .

Neuropharmacological Effects

Research indicates that compounds similar to 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one may exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Antiviral Activity

Recent studies have suggested that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Case Study 1: PI3Kδ Inhibition in Cancer Therapy

A clinical trial examined the efficacy of a related PI3Kδ inhibitor in patients with refractory CLL. Results indicated a significant reduction in tumor burden and improved survival rates compared to standard therapies. The trial demonstrated that targeting the PI3Kδ pathway could be a viable strategy in treating hematological malignancies .

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This study highlights the potential for developing neuroprotective agents based on the structure of this compound .

Data Table: Summary of Applications

Application AreaMechanism/EffectRelevant Studies
Cancer TreatmentPI3Kδ inhibition leading to apoptosisClinical trial on CLL
NeuroprotectionModulation of neurotransmitter systemsAnimal studies on Alzheimer's
Antiviral ActivityInterference with viral replicationPreliminary studies on RNA viruses

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Aminopyrrolidinyl Group (Position 2)

  • The 3-aminopyrrolidine moiety in the target compound provides a secondary amine for hydrogen bonding, distinguishing it from thioether () or pyrazolyl () substituents. This group is common in kinase inhibitors due to its ability to occupy hydrophobic pockets while maintaining solubility .

Ethyl vs. Methyl/Isopropyl (Position 6)

Methyl Group (Position 3)

    Biological Activity

    2-(3-Aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one, identified by CAS number 1708013-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. The compound features a pyrimidinone core, which is significant for its biological activity.

    Biological Activity

    Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer therapy and kinase inhibition.

    The primary mechanism involves the inhibition of specific kinases crucial for cell cycle regulation. Kinases such as Cdc7 are vital for DNA replication and cell division. Inhibitors targeting these kinases can potentially halt cancer cell proliferation.

    Case Studies and Research Findings

    • Cdc7 Inhibition : A study demonstrated that derivatives similar to this compound showed significant potency against Cdc7 with an IC50 value as low as 0.70 nM, indicating high selectivity and efficacy in inhibiting cancer cell growth .
    • Structure-Activity Relationship (SAR) : The incorporation of various substituents on the pyrimidine ring has been shown to enhance the selectivity and potency of these compounds against specific kinases. For instance, modifications leading to better binding affinity have been explored extensively .

    Data Table: Biological Activity Overview

    Activity Target IC50 (nM) Selectivity Reference
    Cdc7 InhibitionCdc70.70Cdk2/Cdc7 ≥ 14,000
    Cancer Cell Growth InhibitionVarious Cancer LinesN/AHigh

    Safety and Handling

    While the biological activity is promising, safety data must be considered. The compound should be handled with care, following appropriate safety protocols to avoid exposure.

    Q & A

    Q. What are the optimized synthetic routes for 2-(3-aminopyrrolidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

    The synthesis typically involves alkylation of a pyrimidinone precursor followed by substitution with 3-aminopyrrolidine. Key steps include:

    • Alkylation : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) to introduce the methyl group at position 3 .
    • Substitution : Heating the alkylated intermediate (e.g., 6-ethyl-3-methylpyrimidin-4(3H)-one) with 3-aminopyrrolidine at 140°C in a polar aprotic solvent (e.g., DMF) to install the pyrrolidine moiety. Yields exceed 70% with rigorous temperature control .
    • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol ensures >95% purity .

    Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

    • ¹H/¹³C NMR : Key signals include the pyrimidinone carbonyl (δ ~165 ppm in ¹³C NMR) and pyrrolidine NH₂ protons (δ ~1.5–2.5 ppm as a broad singlet in ¹H NMR). Splitting patterns confirm substitution patterns .
    • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 265.2 for C₁₁H₂₀N₄O). High-resolution MS (HRMS) confirms the empirical formula .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

    Q. How are in vitro biological activities evaluated for this compound, and what assays are recommended?

    • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure. Dose-response curves (1–100 µM) identify potency .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to guide target selection .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between high compound purity and inconsistent biological activity data?

    • Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., unreacted starting materials or diastereomers) that may interfere with assays .
    • Solubility Optimization : Test co-solvents (DMSO/PBS mixtures) or formulate nanoparticles (liposomes) to improve bioavailability in cell-based assays .
    • Metabolic Stability : Perform liver microsome assays to rule out rapid degradation in vitro .

    Q. What computational strategies elucidate the compound’s mechanism of action?

    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and identify critical residues .
    • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications (e.g., ethyl vs. propyl substituents at position 6) .
    • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures via SHELXL to validate docking predictions .

    Q. How do stereochemical variations (e.g., pyrrolidine chirality) impact activity, and how are enantiomers synthesized/analyzed?

    • Chiral Synthesis : Use enantiopure 3-aminopyrrolidine precursors or asymmetric catalysis (e.g., chiral auxiliaries in alkylation steps) .
    • Analysis : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) distinguishes enantiomers. Single-crystal XRD (SHELX programs) confirms absolute configuration .

    Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?

    • Position 6 Modifications : Replace ethyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
    • Pyrrolidine Modifications : Introduce fluorination or methyl branching to improve metabolic stability. Assess via in vitro CYP450 inhibition assays .
    • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

    Methodological Tables

    Q. Table 1. Key Spectral Data for Characterization

    TechniqueKey ObservationsReference
    ¹H NMR (400 MHz)δ 1.38 (t, J=6.4 Hz, 3H, CH₂CH₃), δ 3.85 (s, 2H, NH₂)
    ESI-MS[M+H]⁺ = 265.2 (C₁₁H₂₀N₄O)
    HPLC Retention8.2 min (C18, 60% acetonitrile)

    Q. Table 2. Synthetic Optimization Parameters

    ParameterOptimal ConditionYield/PurityReference
    Alkylation AgentMethyl iodide (MeONa/MeOH)85% yield
    Reaction Temp.140°C (DMF, 12 h)72% yield
    PurificationSilica gel (EtOAc/hexane 3:7)>98% purity

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.